2-Butanol, aluminum salt

Catalog No.
S595882
CAS No.
2269-22-9
M.F
C12H27AlO3
M. Wt
246.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanol, aluminum salt

CAS Number

2269-22-9

Product Name

2-Butanol, aluminum salt

IUPAC Name

aluminum;butan-2-olate

Molecular Formula

C12H27AlO3

Molecular Weight

246.32 g/mol

InChI

InChI=1S/3C4H9O.Al/c3*1-3-4(2)5;/h3*4H,3H2,1-2H3;/q3*-1;+3

InChI Key

WOZZOSDBXABUFO-UHFFFAOYSA-N

SMILES

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3]

Synonyms

2-butanol, 2-butanol, (+)-isomer, 2-butanol, (+-)-isomer, 2-butanol, (-)-isomer, 2-butanol, aluminum salt, 2-butanol, lithium salt, (+-)-isomer, 2-butanol, lithium salt, (R)-isomer, 2-butanol, lithium salt, (S)-isomer, sec-butyl alcohol

Canonical SMILES

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3]

Origin and Significance

Aluminum alkoxides are a class of metal organic compounds formed by the reaction of a metal (aluminum in this case) with an alcohol. They are often used as precursors to other aluminum compounds or as catalysts in organic synthesis []. However, the specific applications of 2-butanol, aluminum salt, haven't been extensively documented in scientific research.


Molecular Structure Analysis

2-butanol, aluminum salt, likely has a central aluminum atom bonded to three 2-butanol molecules. Aluminum is a group 13 element with three valence electrons, and each 2-butanol molecule can donate an oxygen lone pair to form a coordinate covalent bond with the aluminum. This results in a trigonal planar geometry around the aluminum center.

Notable Aspects

The presence of the bulky 2-butanol groups can create steric hindrance, influencing the reactivity of the compound compared to smaller alkoxide ligands.


Chemical Reactions Analysis

Synthesis

A possible synthesis route for 2-butanol, aluminum salt involves the reaction of aluminum metal with 2-butanol under an inert atmosphere:

2 Al + 6 C4H9OH -> 2 Al(OC4H9)3 + 3 H2 []

Decomposition

Aluminum alkoxides are known to react with water to form the corresponding metal hydroxide and alcohol:

Al(OC4H9)3 + 3 H2O -> Al(OH)3 + 3 C4H9OH []

Other Reactions

Limited information exists on specific reactions involving 2-butanol, aluminum salt. However, aluminum alkoxides can participate in various reactions like alcohol exchange, metathesis with other metal halides, and condensation reactions depending on the reaction conditions [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a white solid at room temperature [].
  • Melting Point: Expected to be above 100°C, based on similar compounds [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Insoluble in water due to the reaction with water (mentioned previously). Soluble in organic solvents like benzene or toluene [].
  • Stability: Moisture sensitive and prone to hydrolysis in the presence of water [].

There is no documented information on a specific mechanism of action for 2-butanol, aluminum salt, in scientific research. Its potential applications might involve similar mechanisms observed for other aluminum alkoxides, such as acting as a Lewis acid catalyst in organic reactions.

  • Toxicity: Data unavailable, but aluminum alkoxides can be mildly toxic upon ingestion or inhalation [].
  • Flammability: May be flammable or combustible based on the organic group (2-butanol in this case) [].
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas [].

Safety Precautions

When handling aluminum alkoxides, it's crucial to wear proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to their reactivity with water and potential flammability [].

Related CAS

78-92-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 233 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (23.61%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (75.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

2269-22-9

Use Classification

Cosmetics -> Stabilizing

General Manufacturing Information

2-Butanol, aluminum salt (3:1): ACTIVE

Dates

Modify: 2023-08-15

Debittering of salmon (Salmo salar) frame protein hydrolysate using 2-butanol in combination with β-cyclodextrin: Impact on some physicochemical characteristics and antioxidant activities

Avtar Singh, Anthony Temitope Idowu, Soottawat Benjakul, Hideki Kishimura, Rotimi E Aluko, Yuya Kumagai
PMID: 32247182   DOI: 10.1016/j.foodchem.2020.126686

Abstract

Impacts of 2-butanol and β-cyclodextrin (β-CD) at various ratios and treatment times on bitterness, physicochemical and functional properties of Alcalase salmon frame protein hydrolysate (ASF) were investigated. ASF treated with 2-butanol at a ratio of 1:4 (w/v) for 20 min (ASFB) or with β-CD at a ratio of 1:1 (w/w) for 30 min (ASF-C-1) had lower bitterness score than ASF (p < 0.05). Bitterness score of ASF (8.45) was reduced to the lowest score (1.32) when ASFB was subsequently treated with β-CD at a 1:1 ratio (w/w) for 30 min (ASFB-C-1). Surface hydrophobicity of all debittered samples was lower than that of ASF sample (p < 0.05). The level of aromatic amino acids-containing peptides was reduced in ASFB-C-1 as shown by gel permeation chromatography. ASFB-C-1 sample had higher overall-likeness score but lower antioxidant properties than ASF (p < 0.05). The desired antioxidant activity could be achieved via increasing the amount of protein hydrolysate without imparting undesirable taste.


[Drinking study on the pharmacokinetics of the grappa congener 2-butanol]

Cora Wunder, Raphael Rohde, Peter Trageser, Alexander Paulke, Stefan W Toennes
PMID: 29791112   DOI:

Abstract

A drinking study on the pharmacokinetics of the typical grappa congeners 2-butanol and 2-butanone (methyl ethyl ketone) was performed. It was expected that the concentration ratio might provide a means to estimate the time of ingestion of a grappa beverage. Twelve subjects drank a volume of the grappa "Vecchio di Prosecco" (42 vol%) to reach a blood alcohollevel of 1.20 %o. In the congener analyses in serum, a median 2-butanol concentration of 0.79 mg/1 (range 0.45-1.34 mg/1) and of 1.01 mg/I (0.44-1.62 mg/1) for 2-butanone were measured. The concentration-time curve was biphasic starting with a slow and plateau-like elimination. However, considerable inter-individual differences were observed. Only in 3 subjects, a 2-butanol : 2-butanone ratio below 1 suggested ingestion within the last 6 hours. The majority of the subjects exhibited higher concentrations of 2-butanone than of 2-butanol such that the ratio was always smaller than 1. According to the present results the concentrations of 2-butanol and 2-butanone or their ratio do not provide a reliable basis to draw conclusions on the time of grappa ingestion.


Perspectives for the microbial production of methyl propionate integrated with product recovery

Joana P C Pereira, Luuk A M van der Wielen, Adrie J J Straathof
PMID: 29438919   DOI: 10.1016/j.biortech.2018.01.118

Abstract

A new approach was studied for bio-based production of methyl propionate, a precursor of methyl methacrylate. Recombinant E. coli cells were used to perform a cascade reaction in which 2-butanol is reduced to butanone using alcohol dehydrogenase, and butanone is oxidized to methyl propionate and ethyl acetate using a Baeyer-Villiger monooxygenase (BVMO). Product was removed by in situ stripping. The conversion was in line with a model comprising product formation and stripping kinetics. The maximum conversion rates were 1.14 g-butanone/(L h), 0.11 g-ethyl acetate/(L h), and 0.09 g-methyl propionate/(L h). The enzyme regioselectivity towards methyl propionate was 43% of total ester. Starting from biomass-based production of 2-butanol, full-scale ester production with conventional product purification was calculated to be competitive with petrochemical production if the monooxygenase activity and regioselectivity are enhanced, and the costs of bio-based 2-butanol are minimized.


Caffeine and glucosamine mobility shifts by adduction with 2-butanol depended on interaction energy, charge delocalization, and steric hindrance in ion mobility spectrometry

Dairo Meza-Morelos, Roberto Fernandez-Maestre
PMID: 28877381   DOI: 10.1002/jms.4026

Abstract

Ion mobility spectrometry (IMS) is an analytical technique that separates gas-phase ions drifting under an electric field according to their size to charge ratio. We used electrospray ionization-drift tube IMS coupled to quadrupole mass spectrometry to measure the mobilities of glucosamine (GH
) and caffeine (CH
) ions in pure nitrogen or when the shift reagent (SR) 2-butanol was introduced in the drift gas at 6.9 mmol m
. Binding energies of 2-butanol-ion adducts were calculated using Gaussian 09 at the CAMB3LYP/6-311++G(d,p) level of theory. The mobility shifts with the introduction of 2-butanol in the drift gas were -2.4% (GH
) and -1.7% (CH
) and were due to clustering of GH
and CH
with 2-butanol. The formation of GBH
was favored over that of CBH
because GBH
formed more stable hydrogen bonds (83.3 kJ/mol) than CBH
(81.7 kJ/mol) for the reason that the positive charge on CH
is less sterically available than on GH
and the charge is stabilized by resonance in CH
. These results are a confirmation of the arguments used to explain the drift behavior of these ions when ethyl lactate SR was used (Bull Kor Chem Soc 2014, 1023-1028). This study is a step forward to predict IMS separations of overlapping peaks in IMS spectra, simplifying a procedure that is trial and error by now.


Quantum chemical study of mechanism and stereoselectivity of secondary alcohol dehydrogenase

Sara Moa, Fahmi Himo
PMID: 28803132   DOI: 10.1016/j.jinorgbio.2017.07.022

Abstract

Secondary alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) is a Zn- and NADP-dependent enzyme that catalyses the reversible transformation of secondary alcohols into ketones. It is of potential biocatalytic interest as it can be used in the synthesis of chiral alcohols by asymmetric reduction of ketones. In this paper, density functional theory calculations are employed to elucidate the origins of the enantioselectivity of TbSADH using a large model of the active site and considering two different substrates, 2-butanol and 3-hexanol. For these two substrates the enzyme has experimentally been shown to have the opposite enantioselectivity. The energy profiles for the reactions are calculated and the stationary points along the reaction path are characterised. The calculations first confirm that the general mechanism proposed for other alcohol dehydrogenases is energetically viable. In this mechanism, a proton is first transferred from the substrate to a histidine residue at the surface, followed by a hydride transfer to the NADP cofactor. The calculated overall energy barrier is consistent with the measured rate constant. Very importantly, the calculations are able to reproduce and rationalise the enantioselectivity of the enzyme for both substrates. The detailed characterisation of the energies and geometries of the involved transition states will be valuable in the rational engineering of TbSADH to expand its utility in biocatalysis.


The individual contribution of starter and non-starter lactic acid bacteria to the volatile organic compound composition of Caciocavallo Palermitano cheese

Valeria Guarrasi, Ciro Sannino, Marta Moschetti, Adriana Bonanno, Antonino Di Grigoli, Luca Settanni
PMID: 28783535   DOI: 10.1016/j.ijfoodmicro.2017.07.022

Abstract

The contribution of two starter (Lactobacillus delbrueckii and Streptococcus thermophilus) and nine non-starter (Enterococcus casselliflavus, Enterococcus faecalis, Enterococcus durans, Enterococcus gallinarum, Lactobacillus casei, Lactobacillus paracasei, Lactobacillus rhamnosus, Pediococcus acidilactici and Pediococcus pentosaceus) species of lactic acid bacteria (LAB) to the volatile organic compounds (VOCs) of Caciocavallo Palermitano cheese was investigated. The strains used in this study were isolated during the production/ripening of the stretched cheese and tested in a cheese-based medium (CBM). The fermented substrates were analyzed for the growth of the single strains and subjected to the head space solid phase micro-extraction (HS-SPME) and gas chromatography - mass spectrometry (GC-MS). The 11 strains tested were all able to increase their numbers in CBM, even though the development of the starter LAB was quite limited. GC-MS analysis registered 43 compounds including seven chemical classes. A lower diversity of VOCs was registered for the unfermented curd based medium (CuBM) analyzed for comparison. The class of ketones represented a consistent percentage of the VOCs for almost all LAB, followed by alcohols and esters. The volatile profile of Pediococcus acidilactici and Lactobacillus delbrueckii was mainly characterized by 2-butanol, butanoic acid and hexanoic acid and their esters, while that of Lactobacillus casei and Lactobacillus rhamnosus was characterized by 2,3-butanedione and 2-butanone, 3-hydroxy. In order to correlate the VOCs produced by Caciocavallo Palermitano cheeses with those generated by individual LAB, the 4-month ripened cheeses resulting from the dairy process monitored during the isolation of LAB were also analyzed for the volatile chemical fraction and the compounds in common were subjected to a multivariate statistical analysis. The canonical analysis indicated that the VOCs of the ripened cheeses were mainly influenced by E. gallinarum, L. paracasei, L. delbrueckii, L. rhamnosus and L. casei and that 1-hexanol, o-xylene and m-xylene were the cheese VOCs highly correlated with LAB.


Metabolism of inhaled methylethylketone in rats

Frédéric Cosnier, Stéphane Grossmann, Hervé Nunge, Céline Brochard, Samuel Muller, Anne-Marie Lambert-Xolin, Sylvie Sebillaud, Benoît Rieger, Aurélie Thomas, Marie-Josèphe Décret, Manuella Burgart, Laurent Gaté, Benoît Cossec, Pierre Campo
PMID: 28633598   DOI: 10.1080/01480545.2017.1289220

Abstract

Methylethylketone (MEK) is widely used in industry, often in combination with other compounds. Although nontoxic, it can make other chemicals harmful. This study investigates the fate of MEK in rat blood, brain and urine as well as its hepatic metabolism following inhalation over 1 month (at 20, 200 or 1400 ppm). MEK did not significantly accumulate in the organism: blood concentrations were similar after six-hour or 1-month inhalation periods, and brain concentrations only increased slightly after 1 month's exposure. Urinary excretion, based on the major metabolites, 2,3-butanediols (± and meso forms), accounted for less than 2.4% of the amount inhaled. 2-Butanol, 3-hydroxy-2-butanone and MEK itself were only detectable in urine in the highest concentration conditions investigated, when metabolic saturation occurred. Although MEK exposure did not alter the total cytochrome P450 concentration, it induced activation of both CYP1A2 and CYP2E1 enzymes. In addition, the liver glutathione concentration (reduced and oxidized forms) decreased, as did glutathione S-transferase (GST) activity (at exposure levels over 200 ppm). These metabolic data could be useful for pharmacokinetic model development and/or verification and suggest the ability of MEK to influence the metabolism (and potentiate the toxicity) of other substances.


Phytochemical analysis and antioxidant activity of the seed of Telfairia occidentalis Hook (Cucurbitaceae)

Olorunfemi A Eseyin, Akaninyene Daniel, Thomas S Paul, Emmanuel Attih, Essien Emmanuel, Johnson Ekarika, Abdul Sattar Munavvar Zubaid, Ahmad Ashfaq, Sheryar Afzal, Akpan Ukeme
PMID: 28361553   DOI: 10.1080/14786419.2017.1308366

Abstract

The 2,2-diphenyl-1-picryl hydrazyl (DPPH) radical, nitric oxide, reducing power, hydrogen peroxide scavenging, and total antioxidant activities of the methanol extract, n-hexane, dichloromethane, ethyl acetate, butanol and aqueous fractions of the seed of Telfairia occidentalis were evaluated. Total phenolic content was determined using the Folin-Ciocalteu method. The dichloromethane fraction exhibited the highest DPPH radical scavenging, reducing power and total antioxidant activities. Two pure compounds which were identified by FTIR, H-and 2D NMR and Mass spectroscopy as 9-octadecenoic acid (TOS B) and 10-hydroxyoctadecanoic acid (TOS C) and four oily isolates, TOS A, TOS D, TOS E and TOS F were obtained from the dichloromethane fraction. TOS E had the highest DPPH radical scavening activity comparable to that of ascorbic acid. GC-MS analysis revealed the major compounds in TOS E as 4-(2,2-Dimethyl-6-methylene cyclohexylidene)-2-butanol; 3-(3-hydroxybutyl)-2,4,4-trimethyl-2-cyclohexene-1-one and 1,2-Benzenedicarboxylic acid disooctyl ester. Thus, the seed of T. occidentalis can be consumed for its antioxidant property.


Nostril-specific and structure-based olfactory learning of chiral discrimination in human adults

Guo Feng, Wen Zhou
PMID: 30652684   DOI: 10.7554/eLife.41296

Abstract

Practice makes perfect. In human olfaction, such plasticity is generally assumed to occur at the level of cortical synthetic processing that shares information from both nostrils. Here we present findings that challenge this view. In two experiments, we trained human adults unirhinally for the discrimination between odor enantiomers over a course of about 10 to 11 days. Results showed that training-induced perceptual gain was restricted to the trained nostril yet partially generalized to untrained odor enantiomers in a structure- rather than quality- based manner. In other words, learning enhanced the differentiation of chirality (molecular configuration) as opposed to overall odor quality (odor object) per se. These findings argue that, unlike earlier beliefs, one nostril does not readily know what the other learns. Moreover, the initial analytical processing of the structural features of uninarial olfactory input remains plastic in human adults.


Explore Compound Types